molecular formula C8H17NOS B14510689 N-Cyclohexylethanesulfinamide CAS No. 62659-46-5

N-Cyclohexylethanesulfinamide

Cat. No.: B14510689
CAS No.: 62659-46-5
M. Wt: 175.29 g/mol
InChI Key: YFNFYGDZUVHIJF-UHFFFAOYSA-N
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Description

N-Cyclohexylethanesulfinamide: is an organosulfur compound characterized by the presence of a sulfinamide functional group attached to a cyclohexyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethanesulfinyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the sulfinyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and distillation, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylethanesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cyclohexylethanesulfinamide has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexylethanesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with substrate binding .

Comparison with Similar Compounds

    N-Cyclohexylmethanesulfinamide: Similar structure but with a methylene group instead of an ethyl group.

    N-Cyclohexylpropylsulfinamide: Contains a propyl group instead of an ethyl group.

    N-Cyclohexylbutanesulfinamide: Features a butyl group in place of the ethyl group.

Uniqueness: N-Cyclohexylethanesulfinamide is unique due to its specific combination of a cyclohexyl and an ethyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

CAS No.

62659-46-5

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-cyclohexylethanesulfinamide

InChI

InChI=1S/C8H17NOS/c1-2-11(10)9-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

YFNFYGDZUVHIJF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)NC1CCCCC1

Origin of Product

United States

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